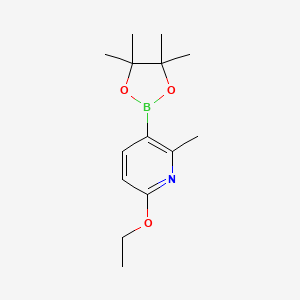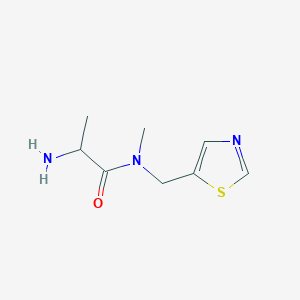
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a methyl group, and a thiazole ring, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminopropanoic acid, thiazole, and methylating agents.
Formation of Thiazole Derivative: The thiazole ring is introduced through a cyclization reaction involving a suitable precursor.
Amidation Reaction:
Methylation: The final step involves the methylation of the nitrogen atom to obtain (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiazole ring or the amino group.
Reduction Products: Reduced forms of the thiazole ring or the amide group.
Substitution Products: Substituted thiazole derivatives with various functional groups.
科学研究应用
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
相似化合物的比较
Similar Compounds
®-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide: A non-chiral version without specific stereochemistry.
N-Methyl-N-(thiazol-5-ylmethyl)propanamide: A similar compound lacking the amino group.
Uniqueness
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the thiazole ring also adds to its versatility in chemical reactions and applications.
属性
分子式 |
C8H13N3OS |
|---|---|
分子量 |
199.28 g/mol |
IUPAC 名称 |
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3 |
InChI 键 |
JALDDVGOYBTSPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)CC1=CN=CS1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14774472.png)
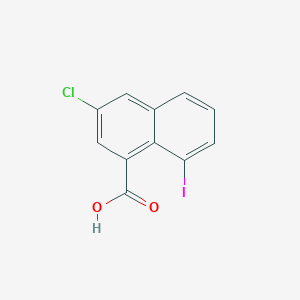
![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)

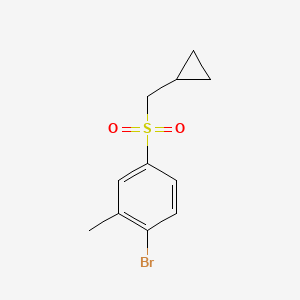

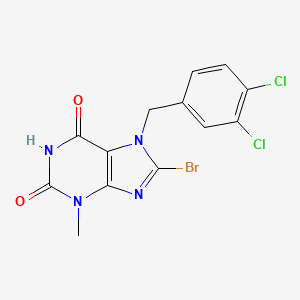
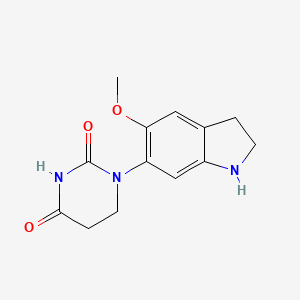
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine](/img/structure/B14774529.png)
![tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
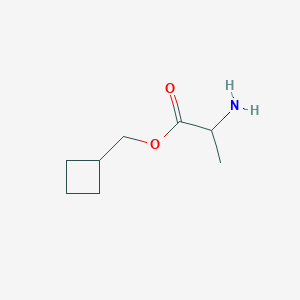
![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14774561.png)
